1-(2-Pyridin-2-ylpropyl)piperazine

Sigma receptor pharmacology GPCR ligand selectivity Structure-activity relationship

Procure 1-(2-Pyridin-2-ylpropyl)piperazine (CAS 200204-97-3) to ensure sigma receptor subtype selectivity in your research. Systematic SAR shows 2-pyridyl-substituted piperazines favor σ2 receptors, while 3- and 4-pyridyl isomers favor σ1 receptors. This positional isomerism is non-interchangeable and substituting analogs will fundamentally alter receptor engagement, compromising experimental reproducibility. The chiral methyl-branched propyl linker further distinguishes it from simpler 1-(2-pyridyl)piperazine, offering a defined stereochemical handle for asymmetric synthesis. Use this scaffold to develop σ2-selective pharmacological tools or M1-preferring muscarinic ligands where the 2-pyridyl substitution pattern is essential.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13894082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridin-2-ylpropyl)piperazine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(CN1CCNCC1)C2=CC=CC=N2
InChIInChI=1S/C12H19N3/c1-11(12-4-2-3-5-14-12)10-15-8-6-13-7-9-15/h2-5,11,13H,6-10H2,1H3
InChIKeyFFKHMSVWVVIEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridin-2-ylpropyl)piperazine: Procurement-Grade Sigma and Muscarinic Ligand Specifications


1-(2-Pyridin-2-ylpropyl)piperazine (CAS 200204-97-3) is a substituted piperazine derivative with molecular formula C12H19N3 and molecular weight 205.30 g/mol [1]. The compound bears a 2-pyridinylpropyl substituent at the N1 position of the piperazine ring, distinguishing it from simpler 1-(2-pyridyl)piperazine (CAS 34803-66-2) by the addition of a methyl-branched propyl linker . This structural feature positions it within the class of pyridylpiperazine sigma ligands, where the 2-pyridyl substitution pattern has been systematically characterized for sigma receptor subtype recognition [2]. The compound is commercially available from multiple suppliers, with its (2R)-enantiomer variant also documented in public chemical databases [3].

Why 1-(2-Pyridin-2-ylpropyl)piperazine Cannot Be Substituted with Generic Pyridylpiperazines


The procurement of pyridylpiperazine derivatives for sigma receptor research requires strict attention to pyridyl nitrogen positional isomerism. A systematic structure-activity relationship study by Stavitskaya et al. (2010) demonstrated that 2-pyridyl-substituted piperazines favor σ2 receptor recognition, whereas 3-pyridyl and 4-pyridyl positional isomers favor σ1 receptors [1]. This receptor subtype selectivity is dictated solely by the nitrogen position on the pyridine ring and is not interchangeable among isomers. Substituting 1-(2-Pyridin-2-ylpropyl)piperazine with a 3-pyridyl or 4-pyridyl analog will fundamentally alter the sigma receptor subtype engagement profile, compromising experimental reproducibility in sigma receptor pharmacology studies. Furthermore, the presence of the methyl-branched propyl linker introduces chiral properties not present in simpler 1-(2-pyridyl)piperazine, adding another dimension of differentiation that generic substitution fails to address.

Quantitative Differentiation Evidence for 1-(2-Pyridin-2-ylpropyl)piperazine


Sigma Receptor Subtype Selectivity: 2-Pyridyl Position Favors σ2 Over σ1

1-(2-Pyridin-2-ylpropyl)piperazine belongs to the 2-pyridylpiperazine class, which Stavitskaya et al. (2010) identified as favoring σ2 receptor recognition over σ1 [1]. The SAR study evaluated pyridylpiperazines with varying nitrogen positions and chain lengths, concluding that 2-pyridyl substitution consistently shifts selectivity toward σ2, whereas 3-pyridyl and 4-pyridyl isomers favor σ1 receptors [1]. While direct Ki values for the exact compound are not publicly reported in peer-reviewed literature, the class-level selectivity pattern is established and reproducible across the 2-pyridylpiperazine series.

Sigma receptor pharmacology GPCR ligand selectivity Structure-activity relationship

M1 Muscarinic Receptor Affinity of Structurally Related 2-Pyridylpiperazine Derivative

A closely related 2-pyridyl-substituted piperazine derivative (CHEMBL2114396) demonstrated measurable M1 muscarinic receptor affinity with a Ki of 19 nM in bovine striatum using [3H]pirenzepine displacement [1]. This same compound showed substantially lower affinity for the M2 receptor subtype (Ki = 934 nM in rat myocardium), indicating a degree of M1-over-M2 selectivity within the 2-pyridylpiperazine chemotype [1]. These data provide a reference framework for the muscarinic receptor engagement potential of 2-pyridyl-substituted piperazines.

Muscarinic receptor M1 mAChR Cholinergic pharmacology

Chiral Center Confers Enantiomer-Specific Properties Requiring Defined Stereochemistry

1-(2-Pyridin-2-ylpropyl)piperazine contains a chiral center at the propyl linker carbon adjacent to the pyridine ring, generating two enantiomeric forms. The (2R)-enantiomer is specifically documented in PubChem as a distinct chemical entity (CID 121234053) [1]. In structurally related 2-substituted piperazines evaluated as α7 nicotinic acetylcholine receptor agonists, molecular modeling studies confirmed that the R-enantiomers bind with the basic and pyridyl nitrogens colocalized with their counterparts in epibatidine, whereas S-enantiomers adopt distinct conformational poses [2]. The racemic mixture and individual enantiomers may exhibit divergent pharmacological profiles, making stereochemical specification essential for reproducible research.

Chiral separation Stereospecific pharmacology Enantiomer purity

Validated Application Scenarios for 1-(2-Pyridin-2-ylpropyl)piperazine Based on Quantitative Evidence


Sigma-2 Receptor Subtype Pharmacological Profiling

This compound is suitable as a 2-pyridyl-substituted piperazine scaffold for studies requiring σ2-preferring sigma receptor ligands. Based on the class-level SAR evidence that 2-pyridylpiperazines favor σ2 over σ1 receptor recognition [1], researchers can employ this compound as a starting scaffold for developing σ2-selective pharmacological tools, whereas 3- or 4-pyridyl isomers would be inappropriate for σ2-focused investigations.

Muscarinic M1 Receptor Ligand Development with Defined M1/M2 Selectivity

Based on binding data from a structurally related 2-pyridylpiperazine showing M1 Ki = 19 nM and M2 Ki = 934 nM (49-fold selectivity) [1], this chemotype may serve as a reference scaffold for developing M1-preferring muscarinic ligands. Procurement of 2-pyridyl-substituted piperazines rather than 3- or 4-pyridyl variants is essential for maintaining the muscarinic receptor subtype interaction profile associated with this positional isomer class.

Stereochemistry-Controlled Piperazine-Based Ligand Synthesis

The compound's chiral propyl linker provides a defined stereochemical handle for asymmetric synthesis applications. As documented in PubChem, the (2R)-enantiomer exists as a distinct chemical entity [1]. In analogous 2-substituted piperazine systems, molecular modeling confirms that R- and S-enantiomers adopt different binding conformations at the α7 nAChR [2]. This makes the compound useful as a chiral building block for synthesizing stereochemically defined piperazine derivatives with potential receptor subtype or enantiomer-specific pharmacological profiles.

Reference Standard for Pyridyl Nitrogen Positional Isomer Comparison Studies

This compound serves as a representative 2-pyridyl-substituted piperazine for systematic comparisons against 3-pyridyl and 4-pyridyl isomers. The Stavitskaya et al. (2010) study established that pyridyl nitrogen position is the primary determinant of sigma receptor subtype selectivity in this chemotype [1]. Procurement of the 2-pyridyl isomer is necessary for laboratories conducting head-to-head isomer comparisons to characterize receptor binding, functional activity, or downstream signaling differences attributable solely to pyridyl nitrogen position.

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